molecular formula C8H5BrClNO B13187612 5-Bromo-2-(chloromethoxy)benzonitrile

5-Bromo-2-(chloromethoxy)benzonitrile

Cat. No.: B13187612
M. Wt: 246.49 g/mol
InChI Key: SFHOMBWBWNLNAW-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chloromethoxy groups. This compound is used primarily in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(chloromethoxy)benzonitrile typically involves the bromination of 2-chlorobenzonitrile followed by the introduction of a chloromethoxy group. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethoxy groups can be substituted with other functional groups using appropriate reagents and catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted benzonitriles, while palladium-catalyzed coupling reactions can produce a variety of aryl-substituted derivatives .

Scientific Research Applications

5-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of both bromine and chloromethoxy groups, which provide distinct reactivity and properties compared to other benzonitrile derivatives. This makes it a valuable intermediate for synthesizing a wide range of complex molecules with specific functionalities .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-2-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5BrClNO/c9-7-1-2-8(12-5-10)6(3-7)4-11/h1-3H,5H2

InChI Key

SFHOMBWBWNLNAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCCl

Origin of Product

United States

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